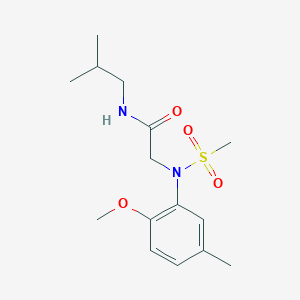
N~1~-isobutyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-isobutyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as IMMA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. IMMA belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are being investigated for their potential in treating schizophrenia, depression, and cognitive impairments.
Wirkmechanismus
IMMA works by inhibiting the reuptake of glycine in the brain, which leads to increased levels of glycine in the synaptic cleft. This, in turn, enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. By increasing the activity of NMDA receptors, IMMA can improve cognitive function and reduce symptoms of schizophrenia.
Biochemical and Physiological Effects:
IMMA has been shown to increase the levels of glycine in the brain, which enhances the activity of NMDA receptors. This, in turn, can improve cognitive function and reduce symptoms of schizophrenia. In addition, IMMA has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IMMA in lab experiments is its ability to selectively inhibit N~1~-isobutyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide without affecting other neurotransmitter systems. This makes it a useful tool for investigating the role of glycine and NMDA receptors in various neurological disorders. However, one limitation of using IMMA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on IMMA. One area of interest is its potential use in combination with other drugs for the treatment of schizophrenia and depression. In addition, further studies are needed to investigate the long-term effects of IMMA on cognitive function and brain function. Finally, the development of more potent and selective N~1~-isobutyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors may lead to the discovery of new treatments for neurological disorders.
Synthesemethoden
The synthesis of IMMA involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylacetonitrile with isobutylamine to yield N~1~-isobutyl-2-methoxy-5-methylphenylacetamide. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-isobutyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
IMMA has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use in treating schizophrenia. Studies have shown that IMMA can improve cognitive function and reduce symptoms of schizophrenia in animal models. In addition, IMMA has also been investigated for its potential use in treating depression and cognitive impairments.
Eigenschaften
IUPAC Name |
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-11(2)9-16-15(18)10-17(22(5,19)20)13-8-12(3)6-7-14(13)21-4/h6-8,11H,9-10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXESPTGPPITDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NCC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methoxy-5-methylphenyl)-N-(2-methylpropyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5188330.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5188337.png)
![6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5188338.png)
![3-chloro-N-(2-methylbenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5188350.png)
![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}thiomorpholine](/img/structure/B5188356.png)
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5188358.png)
![4,4,4-trifluoro-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)butanamide](/img/structure/B5188366.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)
![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5188381.png)
![2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5188395.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5188418.png)
![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)